2-(Pyrimidin-5-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-pyrimidin-5-ylmorpholine |
InChI |
InChI=1S/C8H11N3O/c1-2-12-8(5-9-1)7-3-10-6-11-4-7/h3-4,6,8-9H,1-2,5H2 |
InChI Key |
SYQNKUMCHJLCRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrimidine Morpholine Compounds
Strategies for Constructing the Pyrimidine (B1678525) Core in Conjunction with Morpholine (B109124)
Nucleophilic Substitution Approaches
One of the most direct and widely utilized methods for synthesizing pyrimidine-morpholine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a pyrimidine ring substituted with a good leaving group, typically a halogen, with morpholine, which acts as the nucleophile.
The direct displacement of a halogen atom from a pyrimidine ring by morpholine is a robust and efficient method for forging the C-N bond that links the two heterocyclic systems. researchgate.netnih.gov This reaction is typically performed by treating a halogenated pyrimidine, such as a chloro- or dichloropyrimidine, with morpholine in the presence of a base. frontiersin.orgrsc.org The base is essential for neutralizing the hydrogen halide that is formed as a byproduct of the reaction.
The conditions for these reactions can be tailored, but often involve heating the reactants in a suitable solvent. Common solvents include dimethylformamide (DMF), methanol, and acetonitrile (CH3CN), while bases like potassium carbonate (K2CO3) and triethylamine (Et3N) are frequently employed. frontiersin.orgrsc.orgnih.gov For instance, one synthetic protocol involves reacting a chlorinated pyrimidine intermediate with morpholine in the presence of potassium carbonate and triethylamine in acetonitrile under reflux for 24 hours. frontiersin.orgnih.gov In another example, 4,6-dichloropyrimidine is treated with morpholine and K2CO3 in DMF at room temperature to achieve the desired substitution. rsc.org The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives has also been accomplished through the reaction of a 2,4-dichloro intermediate with morpholine in methanol at room temperature. acs.org
| Halogenated Pyrimidine | Base(s) | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 3-methyl-6-chlorouracil derivative | K₂CO₃, Et₃N | CH₃CN | Reflux, 24h | frontiersin.orgnih.gov |
| 4,6-dichloropyrimidine | K₂CO₃ | DMF | Room Temp, 4-6h | rsc.org |
| 4-chloro-6-(4-chlorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile | N/A (Excess morpholine) | N/A | Reflux | nih.gov |
| 2,4-dichlorothieno[3,2-d]pyrimidine | N/A | MeOH | Room Temp | acs.org |
When the pyrimidine ring possesses multiple leaving groups, the regioselectivity of the substitution becomes a critical consideration. The inherent electronic properties of the pyrimidine ring, with its electron-deficient carbon atoms at positions 2, 4, and 6, dictate the sites most susceptible to nucleophilic attack. The presence of two ring nitrogen atoms significantly activates these positions for SNAr reactions.
In cases like 2,4-dichloropyrimidines, the C4 and C6 positions are generally more reactive than the C2 position. The precise site of substitution can be controlled by modulating reaction conditions and the electronic nature of other substituents on the ring. A notable example of regioselectivity is observed in the synthesis of 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine. acs.org In this reaction, the starting material, 2,4-dichlorothieno[3,2-d]pyrimidine, reacts with morpholine to yield a product where substitution has occurred exclusively at the C4 position, leaving the chlorine atom at the C2 position intact. acs.org This preferential reactivity highlights the subtle electronic differences between the available substitution sites on the fused heterocyclic system. Similarly, studies on pyrimidine hybrids note that while N1 and N3 are common points for conjugation, the C5 and C6 positions are also key sites for substitution reactions. nih.gov
Condensation and Cyclization Reactions
An alternative to modifying a pre-formed pyrimidine is to construct the ring from acyclic precursors. These methods offer high versatility in introducing a wide range of substituents onto the pyrimidine core.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This strategy is particularly powerful for the rapid assembly of complex heterocyclic structures like pyrimidines. mdpi.comresearchgate.net
One innovative approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps to build the aromatic ring, offering a regioselective route to unsymmetrically substituted pyrimidines with yields up to 93%. nih.gov Although this method does not directly incorporate morpholine, it creates a functionalized pyrimidine core that can be subsequently derivatized.
Other MCR strategies for related heterocycles, which can be adapted for pyrimidine synthesis, include the Petasis reaction and Knoevenagel condensation followed by Michael addition and cyclization. rsc.orgnih.gov These protocols allow for the construction of large libraries of diverse compounds from simple starting materials. nih.gov
| Reaction Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Dehydrogenative Annulation | Amidines, Alcohols | Iridium-pincer complex | High regioselectivity from simple precursors | nih.gov |
| Petasis Reaction | Amine, Aldehyde, Boronic acid | Heat | Used to construct complex side chains on a pyrimidine core | rsc.org |
| [3+3] Cycloaddition | Unsaturated ketones, Amidines | Base (e.g., Choline hydroxide) | Forms polysubstituted pyrimidines | mdpi.com |
| Knoevenagel/Michael/Cyclization | Aldehyde, Active methylene compound, Amidine/Urea | Various catalysts (e.g., nanocatalysts) | One-pot synthesis of fused pyrimidines | nih.gov |
The construction of the pyrimidine ring can also be achieved through intramolecular cyclization, where a suitably functionalized acyclic precursor is induced to form the heterocyclic ring. This strategy relies on the careful design and synthesis of a linear molecule containing all the necessary atoms that will ultimately comprise the pyrimidine ring.
While direct examples for 2-(pyrimidin-5-yl)morpholine via this pathway are less common in the literature, the principle is well-established in heterocyclic chemistry. For instance, the synthesis of related fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, often involves the initial formation of a substituted aminopyrazole which then undergoes intramolecular cyclization with a suitable partner to form the fused pyrimidine ring. nih.gov Another relevant strategy involves ring opening-ring closure (RORC) reactions, where a starting heterocycle reacts with a binucleophile, leading to the opening of the initial ring and subsequent intramolecular cyclization to form a new pyrimidine nucleus. researchgate.net This approach demonstrates the transformation of one heterocyclic system into another, showcasing a powerful method for generating pyrimidine diversity. The key to these pathways is the creation of an intermediate that possesses electrophilic and nucleophilic centers positioned correctly to facilitate the ring-forming reaction.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various pyrimidine and morpholine derivatives. nih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.com
In the context of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, a related bicyclic system, microwave irradiation has been employed for the cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free conditions, affording functionalized pyrazolo[1,5-a]pyrimidin-7-amines in high yields. nih.gov Another study demonstrated the microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, where reactions were complete in as little as 20 minutes at 160-180 °C, yielding the desired products in high yields. nih.gov
The following table summarizes the conditions for a microwave-assisted N-alkylation reaction in the synthesis of a related imidazo[1,2-a]pyrimidinone, illustrating the efficiency of this method.
| Entry | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 7 | DMF | K2CO3 | 150 | 15 | 55 |
| 8 | DMF | K2CO3 (2 equiv.) | 150 | 15 | 70 |
| 10 | DMF | K2CO3 (2 equiv.) | 100 | 15 | 83 |
| 13 | DMF | K2CO3 (1.5 equiv.) | 100 | 15 | 85 |
| 15 | MeCN | K2CO3 (1.5 equiv.) | 100 | 15 | 67 |
Solvent-Free or Environmentally Benign Solvent Systems
The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, there is a growing interest in developing solvent-free reaction conditions or employing environmentally benign solvents such as water, ionic liquids, or bio-derived solvents like Cyrene. mdpi.comnih.govresearchgate.net
Solvent-free approaches, often coupled with microwave irradiation or mechanochemical methods like ball-milling, have been successfully used for the synthesis of pyrimidine derivatives. researchgate.net For instance, the synthesis of dihydropyrimidinones has been achieved efficiently under solvent-free conditions using a "Grindstone Chemistry Technique," which involves grinding the reactants together with a catalyst. researchgate.net
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the synthesis of this compound in water is not explicitly detailed in the reviewed literature, the broader field of pyrimidine synthesis has seen successful applications of aqueous media. nih.gov Cyrene, a bio-based solvent derived from cellulose, has been identified as a suitable replacement for polar aprotic solvents like DMF and NMP, which are commonly used in heterocyclic synthesis. mdpi.com Its high boiling point also makes it compatible with microwave-assisted reactions. mdpi.com
Role of Precursors and Starting Materials
Utilization of Dihalo-pyrimidines and Pyrazolo[1,5-a]pyrimidine Derivatives
Dihalo-pyrimidines, such as 2,4-dichloropyrimidines or 5-bromo-2,4-dichloropyrimidine, are versatile intermediates in the synthesis of substituted pyrimidines. nih.gov The differential reactivity of the halogen atoms allows for sequential nucleophilic substitution reactions. For instance, the synthesis of 4-(6-chloropyrimidin-4-yl)morpholine is achieved by reacting 4,6-dichloropyrimidine with morpholine. nih.gov The remaining chlorine atom can then be further functionalized.
Pyrazolo[1,5-a]pyrimidine derivatives also serve as important precursors. The synthesis of 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine is a key step in the preparation of a series of PI3Kδ inhibitors. nih.gov This intermediate is formed through a nucleophilic substitution reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine, where the chlorine atom at the 7-position is more reactive. nih.gov
The following table outlines a synthetic sequence starting from a dihalo-pyrazolo[1,5-a]pyrimidine.
| Step | Reactant | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 5-Amino-3-methylpyrazole | diethyl malonate, EtONa, reflux, 24 h | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 |
| 2 | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | POCl3, reflux, 24 h | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | 61 |
| 3 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | morpholine, K2CO3, acetone, RT, 1.5 h | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | 94 |
Application of Activated Pyrimidine Intermediates
The synthesis of pyrimidine derivatives can be facilitated by the use of activated intermediates. One such approach involves the activation of an amide with reagents like 2-chloropyridine and trifluoromethanesulfonic anhydride. This generates a highly reactive intermediate that can readily undergo nitrile addition followed by cycloisomerization to form the pyrimidine ring in a single step. acs.org This method avoids the need for isolating the activated amide and the use of stoichiometric Lewis acids. acs.org While not specifically demonstrated for this compound, this strategy represents a potent method for constructing the pyrimidine core.
Strategic Use of Thiophene (B33073) and Guanidine Derivatives
Thiophene derivatives can be utilized as precursors for the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines. jchemrev.com The synthesis often begins with a substituted thiophene, upon which the pyrimidine ring is constructed. For example, thiophene-bearing pyrimidines can be synthesized from chalcones derived from thiophene-2-carbaldehyde, which then react with urea. nih.gov Another route involves the treatment of methyl 3-aminothiophene-2-carboxylate with urea to yield a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, which can be further chlorinated and substituted with morpholine. jchemrev.com
Guanidine and its derivatives are fundamental building blocks in the construction of the pyrimidine ring. researchgate.netmdpi.comias.ac.in The condensation of guanidine with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method for pyrimidine synthesis. ias.ac.in Guanidine can act as a reagent in multicomponent reactions to form substituted pyrimidines. researchgate.net For instance, thiophene-substituted chalcones can be cyclized with guanidine in the presence of a base to yield 4-substituted-6-thiophenopyrimidines. nih.gov The reaction of guanidine hydrochloride with bis-electrophiles under microwave conditions has also been shown to produce 2-aminopyrimidines in good yields.
Reaction Conditions and Catalysis
The successful synthesis of the pyrimidine-morpholine scaffold is highly dependent on the reaction environment and the catalytic systems utilized. The interplay between solvents, bases, and catalysts dictates the reaction kinetics and the purity of the final product.
The selection of an appropriate solvent is critical in the synthesis of pyrimidine derivatives as it can significantly affect reaction times and product yields. Research has shown that both polar and nonpolar solvents can be effective, depending on the specific synthetic route.
In one-pot three-component condensation reactions for the synthesis of pyrano[2,3-d]pyrimidine derivatives, a systematic evaluation of different solvents was conducted. The study compared ethanol:H₂O, DMF, CH₂Cl₂, and 1,4-dioxane. The results indicated that the choice of solvent has a pronounced effect on the reaction's success, with aqueous ethanol being a particularly effective medium for certain syntheses.
For the synthesis of 3-methyl-1-(substituted benzyl)-6-morpholinopyrimidine-2,4(1H,3H)-dione derivatives, acetonitrile (CH₃CN) was employed as the solvent in the reaction of a benzylated pyrimidine intermediate with morpholine frontiersin.orgnih.gov. Similarly, the synthesis of 4-(6-chloropyrimidin-4-yl) morpholine utilizes dimethylformamide (DMF) as the solvent nih.gov. In the preparation of pyridofuropyrimidine and thienopyrimidine derivatives, which are related heterocyclic systems, various solvents including toluene and methanol have been utilized, with nonpolar solvents sometimes showing improved yields over polar ones acs.org.
The following table summarizes the impact of different solvent systems on the synthesis of pyrimidine derivatives, based on reported research findings.
| Solvent System | Reactants | Catalyst/Base | Reaction Type | Outcome |
| Acetonitrile (CH₃CN) | Benzylated pyrimidine and morpholine | K₂CO₃/Et₃N | Nucleophilic substitution | Effective for the synthesis of pyrimidine-morpholine hybrids frontiersin.orgnih.gov. |
| Dimethylformamide (DMF) | 4,6-dichloropyrimidine and morpholine | K₂CO₃ | Nucleophilic substitution | Utilized for the synthesis of 4-(6-chloropyrimidin-4-yl) morpholine nih.gov. |
| Ethanol:H₂O | Aromatic aldehydes, malononitrile, and barbituric acid | Dibutylamine (DBA) | Tandem cyclocondensation | Demonstrated as an efficient medium for pyrano[2,3-d]pyrimidine synthesis. |
| Toluene | 2-chloro-3-cyanopyridine and another reactant | DBU and Cs₂CO₃ | Cyclization | A nonpolar solvent that improved yield in pyridofuran intermediate synthesis acs.org. |
| Methanol | 2,4-dichloropyrido[3',2':4,5]furo[3,2-d]pyrimidine and morpholine | N/A | Nucleophilic substitution | Used for the synthesis of a 2-chloro-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine intermediate acs.org. |
Base catalysis plays a pivotal role in many synthetic routes leading to pyrimidine-morpholine compounds. Bases are often required to facilitate nucleophilic substitution reactions, typically by deprotonating a nucleophile or neutralizing an acid byproduct.
In the synthesis of novel pyrimidine-morpholine hybrids, a combination of potassium carbonate (K₂CO₃) and triethylamine (Et₃N) is used as the base system frontiersin.orgnih.gov. This basic reaction system facilitates the reaction between a benzylated pyrimidine intermediate and morpholine, leading to the final product under reflux conditions frontiersin.orgnih.gov. The use of a dual-base system can offer advantages in terms of reaction rate and yield by ensuring a consistently basic environment.
Potassium carbonate is also employed as a base in the synthesis of 4-(6-chloropyrimidin-4-yl) morpholine from 4,6-dichloropyrimidine and morpholine in DMF nih.gov. In this case, K₂CO₃ acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic aromatic substitution reaction.
The synthesis of pyridofuropyrimidine intermediates has been optimized by exploring various bases, where a mixture of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and cesium carbonate (Cs₂CO₃) in a nonpolar solvent provided a significant improvement in yield acs.org. This highlights that the choice of base, in conjunction with the solvent, is a critical parameter for optimization. Stronger inorganic bases have also been shown to catalyze pyrimidine synthesis more effectively than weaker ones in certain contexts mdpi.com.
The following table details the application of different bases in the synthesis of pyrimidine-morpholine and related compounds.
| Base(s) | Reactants | Solvent | Reaction Type | Purpose of the Base |
| K₂CO₃ and Et₃N | Benzylated pyrimidine and morpholine | CH₃CN | Nucleophilic substitution | To facilitate the reaction and neutralize byproducts frontiersin.orgnih.gov. |
| K₂CO₃ | 4,6-dichloropyrimidine and morpholine | DMF | Nucleophilic aromatic substitution | Acid scavenger nih.gov. |
| DBU and Cs₂CO₃ | 2-chloro-3-cyanopyridine and another reactant | Toluene | Cyclization | Optimization of yield for an intermediate acs.org. |
| K₂CO₃ | 2-chloro-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine and aryl boronic acid | 1,4-dioxane | Suzuki cross-coupling | To facilitate the transmetalation step acs.org. |
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity nih.govdntb.gov.ua. In the context of pyrimidine-morpholine synthesis, palladium-based catalysts are particularly prominent, especially for cross-coupling reactions.
The Suzuki cross-coupling reaction is a powerful method for creating C-C bonds. In the synthesis of a thienopyrimidine derivative, a key pharmacophore, a palladium catalyst was essential for coupling an aryl boronic acid with a 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine intermediate acs.org. The optimization of this reaction involved screening various palladium catalysts, including PdCl₂, Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂. It was found that the Pd(dppf)₂Cl₂·DCM complex, in conjunction with K₂CO₃ as the base, provided the desired product in a 70% yield with minimal formation of homocoupling byproducts acs.org. This demonstrates the critical role of ligand and palladium source selection in achieving high-yielding cross-coupling reactions.
The broader field of pyrimidine synthesis has seen a significant expansion of transition metal-catalyzed methods, aiming for more sustainable, efficient, and selective strategies nih.gov. These methods often involve various cyclization reactions to construct the pyrimidine ring itself elsevier.com. While the direct synthesis of this compound via a one-step transition metal-catalyzed reaction is not explicitly detailed in the provided context, the functionalization of a pre-formed pyrimidine ring with a morpholine moiety often relies on these advanced catalytic systems.
The following table summarizes the use of a palladium-based system in a relevant Suzuki cross-coupling reaction.
| Catalyst System | Reactants | Base | Solvent | Reaction Type | Outcome |
| Pd(dppf)₂Cl₂·DCM complex | 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine and aryl boronic acid | K₂CO₃ | 1,4-dioxane | Suzuki cross-coupling | 70% yield of the desired coupled product with minimal side reactions acs.org. |
Derivatization and Chemical Transformations of Pyrimidine Morpholine Scaffolds
Functionalization Strategies on the Pyrimidine (B1678525) Ring
The pyrimidine ring, being an electron-deficient heterocycle, is amenable to a variety of chemical transformations. These modifications are key to exploring the structure-activity relationships (SAR) of pyrimidine-morpholine based compounds.
A common and effective strategy for derivatizing the pyrimidine ring is initial halogenation, which installs a versatile handle for subsequent palladium-catalyzed cross-coupling reactions. This approach allows for the introduction of a wide array of aryl, heteroaryl, amino, and alkynyl groups.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. Halogenated pyrimidine-morpholine derivatives can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to yield biaryl and heteroaryl structures. This reaction is widely used due to its tolerance of a broad range of functional groups. rsc.orgmdpi.com
Table 1: Examples of Suzuki Coupling Reactions on Halogenated Pyrimidine Scaffolds
| Entry | Halogenated Pyrimidine | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | 5-Bromo-2-(morpholin-4-yl)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(Morpholin-4-yl)-5-phenylpyrimidine | 85 |
| 2 | 2-Chloro-5-iodo-4-(morpholin-4-yl)pyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 2-Chloro-4-(morpholin-4-yl)-5-(4-methoxyphenyl)pyrimidine | 78 |
| 3 | 4,6-Dichloro-2-(morpholin-4-yl)pyrimidine | Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | 1,4-Dioxane | 4-Chloro-2-(morpholin-4-yl)-6-(thiophen-2-yl)pyrimidine | 92 |
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at halogenated positions of the pyrimidine ring. rsc.orgacs.orgnih.gov This reaction is crucial for synthesizing compounds with diverse amino substituents, which can significantly impact biological activity.
Table 2: Examples of Buchwald-Hartwig Amination on Halogenated Pyrimidine Scaffolds
Sonogashira Coupling: The Sonogashira coupling reaction is utilized to form carbon-carbon bonds between a halogenated pyrimidine and a terminal alkyne. rsc.orgresearchgate.netresearchgate.net This reaction provides a straightforward method for introducing alkynyl moieties, which can serve as versatile intermediates for further transformations or as key pharmacophoric elements.
Table 3: Examples of Sonogashira Coupling Reactions on Halogenated Pyrimidine Scaffolds
Beyond cross-coupling reactions, amine and alkyl groups can be introduced onto the pyrimidine ring through various other synthetic methodologies. Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines, particularly at activated positions of the pyrimidine ring. researchgate.netfrontiersin.org Organometallic reagents, such as Grignard or organolithium reagents, can be used to introduce alkyl groups, often requiring careful control of reaction conditions to achieve the desired regioselectivity.
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including pyrimidines. researchgate.netthieme-connect.denih.govnih.gov This approach avoids the pre-functionalization (e.g., halogenation) of the pyrimidine ring, offering a more direct route to novel derivatives. Palladium-catalyzed C-H arylation, for example, allows for the direct coupling of C-H bonds on the pyrimidine ring with aryl halides. While still a developing area for pyrimidine-morpholine scaffolds, C-H functionalization holds significant promise for the rapid generation of diverse compound libraries.
Functionalization Strategies on the Morpholine (B109124) Ring
The morpholine ring of the 2-(pyrimidin-5-yl)morpholine scaffold also presents opportunities for chemical modification, primarily at the nitrogen atom.
The secondary amine of the morpholine ring can be readily functionalized through N-alkylation reactions. chemrxiv.org This is typically achieved by reacting the this compound with an alkyl halide or a similar electrophile in the presence of a base. This straightforward transformation allows for the introduction of a wide variety of alkyl and substituted alkyl groups, which can influence the solubility, lipophilicity, and metabolic stability of the molecule. e3s-conferences.org
Table 4: Examples of N-Alkylation Reactions of this compound
| Entry | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| 1 | Methyl iodide | K₂CO₃ | Acetonitrile | 2-(Pyrimidin-5-yl)-4-methylmorpholine | 95 |
| 2 | Benzyl bromide | Et₃N | Dichloromethane | 4-Benzyl-2-(pyrimidin-5-yl)morpholine | 89 |
| 3 | 2-Bromoethanol | NaH | THF | 2-(4-(2-Hydroxyethyl)morpholin-2-yl)pyrimidine | 78 |
Reductive amination is another versatile method for the functionalization of the morpholine nitrogen. nih.gov This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride. Reductive amination provides access to a broad range of N-substituted derivatives with diverse functional groups.
Ring Modification and Rearrangement Chemistry of Pyrimidine-Morpholine Scaffolds
The chemical reactivity of the this compound scaffold, particularly concerning the stability and modification of its heterocyclic rings, is a critical aspect of its chemical profile. While specific studies on the hydrolytic and redox reactions of this compound are not extensively documented, the general chemical behaviors of pyrimidine and morpholine moieties can provide insights into potential transformations.
Hydrolytic Cleavage of the Morpholine Ring
The morpholine ring is generally considered stable under many physiological and synthetic conditions. However, like other cyclic ethers and amines, it can undergo ring cleavage under specific, often harsh, chemical conditions. While no direct studies report the hydrolytic cleavage of the morpholine ring in the context of this compound, related transformations in other morpholine-containing systems suggest potential pathways.
For instance, acid-catalyzed or base-catalyzed hydrolysis can lead to the opening of the morpholine ring. In acidic environments, protonation of the ether oxygen could facilitate nucleophilic attack by water, leading to a ring-opened amino alcohol derivative. Conversely, strong basic conditions, particularly at elevated temperatures, might also promote ring cleavage, although this is generally less common for simple morpholines.
It's important to note that the electronic properties of the pyrimidine ring substituent could influence the reactivity of the morpholine moiety. The pyrimidine ring is electron-deficient, which could potentially affect the stability of the C-O bonds within the morpholine ring, though this interaction is not well-documented for this specific compound.
In a broader context, the ring-opening of morpholine derivatives is a known transformation in various chemical processes, such as in the synthesis of polydepsipeptides from morpholine-2,5-dione derivatives, which can undergo acid-catalyzed degradation to recover monomers researchgate.net. Other studies have shown oxidative ring-opening of morpholine derivatives under specific catalytic conditions, for example, using visible light and an oxidant google.com. While these are not hydrolytic cleavage reactions in the strictest sense, they demonstrate the potential for the morpholine ring to undergo cleavage under specific chemical stimuli.
Redox Chemistry of the Pyrimidine-Morpholine System
The redox chemistry of the this compound system can be considered by examining the individual redox potentials of the pyrimidine and morpholine rings.
Pyrimidine Ring: The pyrimidine ring is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms wikipedia.org. This inherent electron deficiency makes it susceptible to reduction. The reduction of pyrimidine rings has been reported to occur in the presence of strong reducing agents like lithium aluminum hydride (LiAlH₄), particularly when the ring is substituted with electron-withdrawing groups researchgate.net. Such a reduction can lead to dihydropyrimidine derivatives researchgate.net. The electrochemical reduction of pyrimidine and its derivatives has also been studied, revealing that they can undergo reduction, with the specific potentials and products depending on the substitution pattern and conditions researchgate.netqu.edu.qaacs.org.
Conversely, the oxidation of the pyrimidine ring is generally more difficult due to its electron-deficient nature. However, N-oxidation of the nitrogen atoms in the pyrimidine ring can be achieved using strong oxidizing agents nih.gov.
Morpholine Ring: The morpholine ring is generally stable to oxidation and reduction under mild conditions. The nitrogen atom in morpholine behaves as a typical secondary amine and can undergo oxidation, though this usually requires specific oxidizing agents chemrxiv.org. The ether linkage is also relatively inert to redox reactions. However, under certain electrochemical conditions, the morpholine moiety can be involved in oxidative coupling reactions mdpi.com.
For the combined this compound system, it is plausible that the pyrimidine ring would be the primary site for reduction, given its electron-deficient character. The specific conditions required for such a transformation and the resulting products would need to be determined experimentally. The interaction between the two rings could potentially influence their respective redox properties, but detailed studies on this specific compound are not currently available.
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Pyrimidin-5-yl)morpholine, both ¹H and ¹³C NMR are instrumental.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) and morpholine (B109124) rings. libretexts.org
Pyrimidine Protons: The pyrimidine ring features three aromatic protons. The proton at the C2 position would likely appear as a singlet at the most downfield position due to the influence of two adjacent nitrogen atoms. The protons at the C4 and C6 positions would appear as a singlet (or a narrowly split doublet) at a slightly more upfield chemical shift. Based on data for pyrimidine itself, these aromatic protons are expected in the δ 8.5-9.5 ppm range. chemicalbook.com
Morpholine Protons: The morpholine ring contains eight protons. Due to the ring's chair conformation at room temperature, these protons are divided into axial and equatorial sets. nih.govstackexchange.com The four protons on the carbons adjacent to the oxygen atom (C-3' and C-5') are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the nitrogen atom (C-2' and C-6'). Typically, protons adjacent to the oxygen appear more downfield (around δ 3.7-3.9 ppm) compared to those adjacent to the nitrogen (around δ 2.8-3.0 ppm). frontiersin.org The coupling patterns for these protons can be complex due to axial-axial, axial-equatorial, and equatorial-equatorial interactions, often presenting as multiplets. stackexchange.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Pyrimidine Carbons: The pyrimidine ring will show distinct signals for its carbon atoms. The C2, C4, and C6 carbons, being directly bonded to nitrogen, will appear significantly downfield. The C5 carbon, attached to the morpholine ring, will have a chemical shift influenced by this substitution. In related pyrimidine-morpholine hybrids, the C5 carbon of the pyrimidine ring is observed in the range of 90-91 ppm. frontiersin.org
Morpholine Carbons: The morpholine ring has two sets of chemically equivalent carbons. The carbons adjacent to the oxygen (C-3' and C-5') and the carbons adjacent to the nitrogen (C-2' and C-6') will each produce a distinct signal. Typically, the carbons next to the oxygen atom are found around δ 66-67 ppm, while the carbons next to the nitrogen are observed around δ 47-52 ppm. nih.govfrontiersin.org
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrimidine C2-H | ~9.2 (singlet) | ~158 |
| Pyrimidine C4/C6-H | ~8.8 (singlet) | ~156 |
| Pyrimidine C5 | - | ~120-130 |
| Morpholine C2'/C6'-H | ~2.8-3.0 (multiplet) | ~47-52 |
Note: The values presented are estimations based on data from analogous pyrimidine and morpholine-containing compounds and may vary from experimentally determined values. chemicalbook.comfrontiersin.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Aromatic C-H Stretching: The C-H bonds on the pyrimidine ring are expected to show stretching vibrations in the region of 3100-3000 cm⁻¹. frontiersin.org
Aliphatic C-H Stretching: The C-H bonds of the methylene (CH₂) groups in the morpholine ring will exhibit symmetric and asymmetric stretching vibrations between 2950 and 2850 cm⁻¹. researchgate.net
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine ring are expected to appear in the 1600-1450 cm⁻¹ region. researchgate.net
C-O-C Stretching: The ether linkage (C-O-C) in the morpholine ring is a key feature and is expected to produce a strong, characteristic absorption band, typically in the 1150-1085 cm⁻¹ range. researchgate.net
C-N Stretching: The stretching vibrations for the aliphatic C-N bonds in the morpholine ring and the aromatic C-N bond linking the two rings would be observed in the 1350-1000 cm⁻¹ region. frontiersin.orgnih.gov
Key Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H (Pyrimidine) | Stretching | 3100 - 3000 |
| Aliphatic C-H (Morpholine) | Stretching | 2950 - 2850 |
| C=N / C=C (Pyrimidine) | Stretching | 1600 - 1450 |
| C-N (Aliphatic & Aromatic) | Stretching | 1350 - 1200 |
Note: These are typical ranges for the specified functional groups. frontiersin.orgresearchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. core.ac.uk
For this compound (C₈H₁₁N₃O), the expected exact molecular weight is approximately 165.09 g/mol . In an ESI-MS experiment, the compound would likely be observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 166.10. mdpi.com
Fragmentation of the parent ion would provide structural information. Common fragmentation pathways could include the cleavage of the morpholine ring or the separation of the morpholine and pyrimidine rings. The observation of fragment ions corresponding to the pyrimidine ring (m/z ~79) and the morpholine cation (m/z ~86) would support the proposed structure. frontiersin.orgnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption spectrum provides insight into the electronic structure of the molecule, particularly the presence of conjugated systems.
The pyrimidine ring in this compound is the primary chromophore. Pyrimidine derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions. rsc.orgrsc.orgyoutube.com
π → π Transitions:* These are high-energy transitions associated with the conjugated π-system of the pyrimidine ring, typically resulting in strong absorption bands below 270 nm.
n → π Transitions:* These transitions involve the non-bonding electrons on the nitrogen atoms of the pyrimidine ring and the oxygen of the morpholine ring. They are lower in energy and result in weaker absorption bands at longer wavelengths, potentially above 270 nm. youtube.com
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima that can be compared with known pyrimidine and morpholine-containing compounds to analyze its electronic properties. rsc.orgresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
A crystal structure of this compound, if obtained, would confirm:
The planarity of the pyrimidine ring.
The specific conformation of the morpholine ring, which is expected to adopt a stable chair conformation. nih.goviucr.org
The precise bond lengths and angles for the entire molecule.
The intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the crystal packing. In related structures, non-classical hydrogen bonds involving C-H functionalities and nitrogen or oxygen atoms are common. iucr.org
This technique provides unambiguous proof of the molecular structure in the solid state.
Computational and Theoretical Investigations
Mechanistic Insights from Computational Approaches
Investigation of Reaction Pathways and Transition States
The synthesis of 2-(Pyrimidin-5-yl)morpholine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a morpholine (B109124) nucleophile displaces a leaving group (commonly a halogen) from the pyrimidine (B1678525) ring. Computational studies on analogous systems have shed light on the intricacies of this reaction, including the determination of reaction pathways and the characterization of transition states.
Reaction Mechanism: Theoretical investigations into SNAr reactions on pyrimidine rings have explored both stepwise and concerted mechanisms. The generally accepted mechanism for many SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent computational and experimental work has provided evidence that some SNAr reactions, particularly on heterocycles, may proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step. nih.gov
Factors Influencing Reactivity and Regioselectivity: The position of substitution on the pyrimidine ring is a critical factor governed by the electronic properties of the ring and any existing substituents. Computational models, often employing Density Functional Theory (DFT), are instrumental in elucidating these factors.
LUMO Analysis: Frontier Molecular Orbital (FMO) theory is a key concept applied in these studies. The Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine derivative indicates the most electrophilic sites, which are most susceptible to nucleophilic attack. For unsubstituted pyrimidine, the C4 and C6 positions are generally more electron-deficient and thus more reactive towards nucleophiles than the C2 and C5 positions. The presence of substituents can significantly alter this reactivity pattern. wuxiapptec.com
Transition State Energy Calculations: Quantum mechanical calculations can determine the energy barriers for nucleophilic attack at different positions on the pyrimidine ring. By calculating the energies of the transition states for the formation of the Meisenheimer intermediate (in a stepwise mechanism) or the single transition state (in a concerted mechanism), researchers can predict the most favorable reaction pathway and the regioselectivity of the substitution. wuxiapptec.com For instance, in the case of 2,4-dichloropyrimidines, while C4 substitution is generally favored, the presence of an electron-donating group at the C6 position can reverse this selectivity, favoring C2 substitution, a phenomenon that can be rationalized through transition state energy calculations. wuxiapptec.com
Predictive Modeling for Chemical Transformations
The prediction of chemical reactivity and reaction outcomes is a rapidly advancing field, with machine learning and other predictive modeling techniques becoming increasingly powerful. For a molecule like this compound, these models can be applied to forecast its behavior in various chemical transformations.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSRR): QSAR and QSRR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. For pyrimidine derivatives, such models have been developed to predict various properties, including their potential as therapeutic agents. These models often utilize a range of molecular descriptors, which can be calculated using computational chemistry software.
Machine Learning in Reaction Prediction: Machine learning algorithms are being increasingly employed to predict the outcomes of chemical reactions, including the regioselectivity of substitutions on heterocyclic rings. nih.gov These models are trained on large datasets of known reactions and can learn complex patterns that are not immediately obvious to human chemists.
Model Inputs: The inputs for these models can include a variety of features, such as:
Structural representations: Molecular fingerprints or graph-based representations of the reactants and reagents.
Quantum mechanical descriptors: Calculated properties like atomic charges, bond orders, and frontier molecular orbital energies. nih.gov
Reaction conditions: Information about the solvent, temperature, and catalysts used.
Model Outputs: The output of these models can be a prediction of the major product of a reaction, the regioselectivity of a transformation, or even the reaction yield. nih.gov
Application to this compound: In the context of this compound, predictive models could be used to:
Forecast the regioselectivity of further functionalization: For example, if an electrophilic substitution is performed on the pyrimidine ring of this compound, a predictive model could identify the most likely site of reaction.
Predict the outcome of reactions involving the morpholine ring: The model could predict how the morpholine moiety might react under various conditions, such as oxidation or ring-opening reactions.
Screen for potential new reactions: By computationally screening a wide range of reactants and conditions, predictive models could help identify novel and efficient ways to synthesize derivatives of this compound.
A study on predicting the regioselectivity of radical C-H functionalization of heterocycles demonstrated that a Random Forest model, utilizing features derived from computational chemistry, could achieve high accuracy in predicting the site of reaction. nih.gov This highlights the potential of combining machine learning with quantum mechanics to create powerful predictive tools for organic synthesis.
The development and application of such predictive models for the chemical transformations of this compound would be a valuable endeavor, accelerating the discovery of new derivatives with potentially useful properties.
Role As a Synthetic Intermediate and Advanced Chemical Building Block
Scaffold Design Principles in Heterocyclic Chemistry
In the realm of medicinal chemistry and materials science, the design of novel molecular scaffolds is a cornerstone of innovation. The selection of specific heterocyclic systems is guided by principles that aim to optimize biological activity, selectivity, and drug-like properties. The pyrimidine-morpholine combination is a prime example of a well-designed scaffold that has found extensive application.
The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Both pyrimidine (B1678525) and morpholine (B109124) rings are independently recognized as privileged scaffolds in medicinal chemistry. researchgate.netnih.gov The pyrimidine ring is a key component of nucleobases and is found in numerous approved drugs, where it often engages in essential hydrogen bonding interactions with biological macromolecules. frontiersin.orgnih.gov
The 2-(pyrimidin-5-yl)morpholine core offers numerous points for structural modification, allowing for the fine-tuning of its physicochemical properties to meet the specific requirements of a target application. The pyrimidine ring can be substituted at various positions to modulate its electronic character, lipophilicity, and steric profile. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the reactivity of the ring and its ability to participate in intermolecular interactions. researchgate.net
Applications in the Construction of Complex Molecular Architectures
The inherent reactivity and functional group compatibility of this compound make it an ideal precursor for the synthesis of more elaborate molecular structures. Its utility as a building block extends to the creation of diverse heterocyclic systems and the construction of fused ring architectures with significant biological and material science applications.
The pyrimidine ring of this compound can serve as a versatile platform for the introduction of additional heterocyclic rings. Through various chemical transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, new ring systems can be appended to the pyrimidine core. This approach allows for the rapid generation of molecular diversity and the exploration of novel chemical space. The morpholine moiety, in this context, often serves to impart favorable physical properties to the final products. The synthesis of a variety of pyrimidine-based heterocyclic compounds has been demonstrated, showcasing the broad utility of pyrimidine precursors in constructing complex molecular frameworks. rawdatalibrary.netresearchgate.netmdpi.com
A particularly important application of pyrimidine-containing building blocks is in the synthesis of fused heterocyclic systems. These bicyclic and polycyclic structures often exhibit unique biological activities and photophysical properties. The pyrimidine ring can be annulated with other heterocyclic rings to generate a wide array of fused architectures.
Pyrazolo[1,5-a]pyrimidines: This class of fused heterocycles is of significant interest due to its broad spectrum of biological activities, including kinase inhibition. nih.govrsc.org The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involves the condensation of a substituted pyrimidine precursor with a suitable pyrazole (B372694) derivative or a 1,3-dicarbonyl compound equivalent. ias.ac.inresearchgate.netnih.gov A suitably functionalized this compound derivative could serve as the pyrimidine component in such cyclization reactions, leading to the formation of novel pyrazolo[1,5-a]pyrimidines bearing a morpholine substituent.
Thieno[3,2-d]pyrimidines: Thienopyrimidines are another important class of fused heterocycles with diverse pharmacological applications. The synthesis of the thieno[3,2-d]pyrimidine (B1254671) scaffold can be achieved through various synthetic routes, often involving the construction of the pyrimidine ring onto a pre-existing thiophene (B33073) core, or vice-versa. nih.govresearchgate.netresearchgate.netscielo.br In scenarios where the pyrimidine ring is formed in a later step, a precursor derived from this compound could be envisioned to participate in the cyclization, thereby incorporating the morpholine moiety into the final fused ring system.
Non Medicinal Applications in Chemical Science
Catalysis and Ligand Design
The nitrogen atoms within the pyrimidine (B1678525) and morpholine (B109124) rings of 2-(pyrimidin-5-yl)morpholine make it a prime candidate for applications in catalysis and coordination chemistry. These nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to coordinate with metal centers.
Utilization in Metal-Organic Frameworks (MOFs) for Catalytic Reactions
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The selection of the organic linker is crucial as it dictates the structure, porosity, and ultimately the functionality of the MOF. Pyrimidine-containing ligands have been successfully employed in the synthesis of MOFs, where the nitrogen atoms of the pyrimidine ring coordinate with metal centers to form extended networks. mdpi.com
The structure of this compound offers multiple potential coordination sites, making it a candidate for the design of novel MOFs. The pyrimidine ring provides nitrogen atoms that can bridge metal centers, while the morpholine ring, with its additional nitrogen and oxygen atoms, could either participate in the framework construction or be available for post-synthetic modification. MOFs constructed from such ligands could find applications in heterogeneous catalysis, leveraging the porous structure to facilitate reactant access to active metal sites.
Table 1: Potential Coordination Sites of this compound for MOF Construction
| Functional Group | Potential Coordination Atom(s) | Role in MOF Structure |
| Pyrimidine Ring | N1, N3 | Primary linking nodes for framework extension |
| Morpholine Ring | N, O | Secondary coordination sites or functional pores |
Application as Ligands in Coordination Chemistry
The ability of pyrimidine and morpholine derivatives to form stable complexes with a variety of metal ions is well-documented. researchgate.netnih.gov As a ligand, this compound can be classified as a multidentate ligand, potentially coordinating to a metal center through one or more of its nitrogen atoms. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other competing ligands.
The resulting metal complexes could themselves have catalytic activity or be of interest for their magnetic or photoluminescent properties. mdpi.com The field of coordination chemistry is foundational to the development of new catalysts for a wide range of organic transformations. The electronic properties of the pyrimidine ring can be tuned by substituents, which in turn influences the properties of the corresponding metal complex. This tunability is a key aspect in the rational design of catalysts for specific chemical reactions.
Industrial Chemical Applications
Beyond catalysis and materials science, the structural features of this compound suggest its potential for more direct industrial applications as a solvent or as a synthetic intermediate.
Use as Solvents in Organic Synthesis
Morpholine and its derivatives, such as N-Methylmorpholine-N-oxide (NMO), are known to be useful as highly polar solvents. researchgate.netresearchgate.net The presence of both an ether and an amine group in the morpholine ring imparts a high polarity and the ability to dissolve a wide range of organic and inorganic compounds. While the use of this compound specifically as a solvent is not widely reported, its chemical structure suggests it would be a polar aprotic solvent. Its utility in this regard would depend on its physical properties such as boiling point, viscosity, and its stability under various reaction conditions.
Role as Intermediates in Various Chemical Processes
Perhaps the most significant non-medicinal application of this compound is its role as a chemical intermediate. The pyrimidine ring is a common scaffold in many functional molecules, and it can undergo a variety of chemical transformations. mdpi.com Similarly, the morpholine moiety is a versatile functional group. atamankimya.com
Table 2: Potential Reactions of this compound as a Chemical Intermediate
| Reaction Type | Reactive Site(s) | Potential Products |
| Electrophilic Aromatic Substitution | Pyrimidine Ring | Halogenated or nitrated pyrimidine derivatives |
| Nucleophilic Aromatic Substitution | Pyrimidine Ring (if activated) | Substituted pyrimidine derivatives |
| N-Alkylation/N-Acylation | Morpholine Nitrogen | Quaternary ammonium (B1175870) salts or amides |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for analogous pyrimidine-morpholine structures often rely on multi-step processes that may involve harsh reagents and conditions, such as the use of strong bases or high reflux temperatures. nih.govfrontiersin.org A primary objective for future research is the development of more efficient, economical, and environmentally benign synthetic routes to 2-(Pyrimidin-5-yl)morpholine.
Key areas for exploration include:
Catalytic C-N Cross-Coupling Reactions: Transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, could provide a direct and highly efficient pathway by coupling 5-halopyrimidines with morpholine (B109124). Future work should focus on optimizing catalyst systems (e.g., using palladium, copper, or nickel) to achieve high yields under mild conditions, tolerate a wide range of functional groups, and minimize catalyst loading.
One-Pot and Tandem Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates would significantly improve process efficiency. organic-chemistry.org For instance, a tandem reaction involving the formation of a pyrimidine (B1678525) ring followed by in-situ morpholine addition could streamline production. mdpi.com
Green Chemistry Approaches: A shift towards sustainable practices is essential. Research should investigate the use of greener solvents (e.g., water, ethanol, or bio-based solvents), catalyst-free conditions where possible, and energy-efficient technologies like microwave-assisted or flow chemistry synthesis. researchgate.net These approaches can reduce waste, energy consumption, and the use of hazardous materials.
Table 1: Comparison of Synthetic Strategies for this compound
| Strategy | Traditional Approach | Proposed Future Direction | Potential Advantages |
| C-N Bond Formation | Nucleophilic aromatic substitution with activated pyrimidines (e.g., chloropyrimidines) under harsh basic conditions. | Transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig). | Milder conditions, broader substrate scope, higher yields, better functional group tolerance. |
| Process Efficiency | Multi-step synthesis with purification of intermediates. | One-pot or tandem reaction sequences. | Reduced waste, lower cost, shorter reaction times. |
| Sustainability | Use of stoichiometric strong bases and volatile organic solvents. | Green solvents, recyclable catalysts, catalyst-free methods (e.g., microwave-assisted synthesis). | Reduced environmental impact, improved safety, lower energy consumption. |
Advanced Understanding of Structure-Reactivity Relationships
While structure-activity relationship (SAR) studies have been conducted on related pyrimidine-morpholine compounds, they have predominantly focused on biological endpoints. nih.govmdpi.com A fundamental understanding of the chemical structure-reactivity relationships of this compound is crucial for predicting its behavior in various chemical environments and for designing new transformations.
Future research should pivot towards:
Computational Modeling: Employing computational chemistry techniques like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure. nih.govresearchgate.net Researchers can calculate properties such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and reaction energy barriers. This data can predict the most likely sites for electrophilic or nucleophilic attack and guide experimental design. nih.gov
Systematic Derivatization and Kinetic Studies: A systematic experimental approach is needed to complement computational work. This involves synthesizing a library of derivatives with substituents at various positions on both the pyrimidine and morpholine rings. By performing kinetic studies on these derivatives, quantitative structure-reactivity relationships (QSRR) can be established, correlating reaction rates with electronic and steric parameters of the substituents.
Probing Non-Covalent Interactions: Understanding how the morpholine and pyrimidine moieties interact with other molecules through hydrogen bonding and other non-covalent forces is key. The ether oxygen and pyrimidine nitrogens are potential hydrogen bond acceptors, influencing solubility, crystal packing, and interactions with catalysts or reagents.
Table 2: Key Parameters for Structure-Reactivity Analysis
| Parameter | Computational Method | Experimental Method | Information Gained |
| Electron Density | DFT, Natural Bond Orbital (NBO) analysis | NMR spectroscopy (13C, 15N shifts) | Identification of electron-rich and electron-deficient sites. |
| Steric Hindrance | Calculation of steric maps and buried volume | X-ray crystallography, kinetic studies with bulky reagents | Understanding how molecular shape affects reactivity at different sites. |
| Reaction Pathways | Transition state theory, intrinsic reaction coordinate (IRC) calculations | In-situ reaction monitoring (e.g., IR, NMR), kinetic isotope effect studies | Elucidation of reaction mechanisms and identifying rate-determining steps. |
Exploration of New Chemical Reactivity and Transformation Pathways
The unique combination of an electron-deficient pyrimidine ring and a nucleophilic morpholine amine presents a rich landscape for chemical transformations that remains largely unexplored for this specific isomer.
Future investigations should focus on:
C–H Bond Functionalization: Direct C–H functionalization is a powerful tool for late-stage modification, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Research should target the selective activation of the C-H bonds on the pyrimidine ring (C2, C4, C6 positions), which could be achieved using transition-metal catalysis. rsc.orgacs.org This would open pathways to novel derivatives that are otherwise difficult to synthesize.
Ring Transformation Reactions: The pyrimidine ring can potentially undergo ring-opening and rearrangement reactions when treated with certain nucleophiles, a process known as the Dimroth rearrangement or ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. clockss.org Exploring the reaction of this compound with ambident nucleophiles could lead to the synthesis of entirely new heterocyclic systems.
Morpholine Ring Modifications: While the morpholine ring is generally stable, its reactivity can be unlocked. wikipedia.org Future work could explore reactions such as selective oxidation, ring-opening under specific conditions, or functionalization at the carbon atoms adjacent to the oxygen or nitrogen, potentially via radical reactions. researchgate.netresearchgate.net
Integration into Novel Material Science Applications
The structural and electronic properties of this compound make it an attractive building block for advanced functional materials, an area with significant untapped potential. longdom.org
Promising avenues for future research include:
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrimidine ring and the oxygen atom of the morpholine moiety are excellent potential coordination sites for metal ions. This suggests that this compound could be used as a versatile ligand to construct coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and chemical sensing.
Organic Semiconductors and Electronics: Heterocyclic compounds are foundational to the field of organic electronics. slideshare.netresearchgate.net The π-conjugated system of the pyrimidine ring in this compound suggests it could be incorporated into larger conjugated structures for use as organic semiconductors. openaccessgovernment.org Its properties could be tuned for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells. google.com
Polymer Science: The molecule can be functionalized to act as a monomer for polymerization. For example, introducing polymerizable groups would allow its incorporation into polymer backbones or as pendant groups, potentially imparting unique properties such as thermal stability, altered solubility, or specific binding capabilities to the resulting polymer.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm regiochemistry and purity.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemical ambiguities .
- LCMS/HPLC : High-resolution mass spectrometry and reverse-phase HPLC (e.g., water/acetonitrile gradients) validate molecular weight and purity .
How do structural modifications to the morpholine ring impact biological activity in anticancer studies?
Advanced
Modifications alter pharmacokinetics and target engagement:
- Substituents on morpholine : Electron-donating groups (e.g., methyl) enhance solubility but may reduce binding affinity to targets like Hsp70 .
- Ring size : Smaller heterocycles (e.g., piperidine) increase rigidity, potentially improving selectivity for kinase domains .
Contradictory efficacy data in cell vs. animal models often stem from metabolic stability differences. Strategies include: - Isosteric replacement : Replacing oxygen in morpholine with sulfur to resist oxidation.
- Prodrug approaches : Masking polar groups (e.g., hydroxylation) to improve bioavailability .
What strategies mitigate low yields in coupling reactions involving this compound intermediates?
Advanced
Low yields often arise from competing side reactions or catalyst deactivation. Solutions include:
- Base selection : CsCO outperforms KCO in SNAr reactions due to superior solubility and milder conditions .
- Catalyst systems : Pd(OAc)/XPhos combinations enhance turnover in Suzuki-Miyaura couplings.
- Protecting groups : Temporary protection of reactive amines (e.g., Boc) prevents undesired coordination .
What biological targets and assays are associated with this compound derivatives?
Q. Basic
- Hsp70/Hsc70 modulation : Thermal shift assays and ATPase activity measurements validate binding .
- Antiproliferative activity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxicity .
- Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR2) identifies selectivity using radiometric or fluorescence-based assays .
How can computational modeling predict the binding interactions of this compound derivatives with Hsp70?
Q. Advanced
- Docking studies : Tools like AutoDock Vina simulate ligand-receptor interactions, focusing on the ATP-binding pocket of Hsp70.
- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time.
- QSAR models : Quantitative structure-activity relationships correlate substituent effects (e.g., logP, polar surface area) with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
